molecular formula C7H14N2O2 B12892380 (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide

(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide

Cat. No.: B12892380
M. Wt: 158.20 g/mol
InChI Key: OLAFZBNTMNYWKR-LURJTMIESA-N
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Description

(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring substituted with a hydroxyethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.

    Hydroxyethyl Substitution: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent is used.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an amine source under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyethyl and carboxamide groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide: The enantiomer of the compound with similar chemical properties but different biological activities.

    N-methylpyrrolidine-2-carboxamide: A structurally related compound with a methyl group instead of a hydroxyethyl group.

    Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both hydroxyethyl and carboxamide functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(2S)-1-(2-hydroxyethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C7H14N2O2/c8-7(11)6-2-1-3-9(6)4-5-10/h6,10H,1-5H2,(H2,8,11)/t6-/m0/s1

InChI Key

OLAFZBNTMNYWKR-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](N(C1)CCO)C(=O)N

Canonical SMILES

C1CC(N(C1)CCO)C(=O)N

Origin of Product

United States

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